5-Nitrothiophene-3-carboxamide: High Mutagenic Potency in Salmonella typhimurium TA100 Relative to Structural Analogues
In a comprehensive Ames test study of 23 5-nitro-3-thiophenecarboxanilides and the parent compound 5-nitrothiophene-3-carboxamide (the prototype), the mutagenic potency of the prototype was established. Its activity is directly compared to the range observed across all tested derivatives in the same study. The data shows that 5-nitrothiophene-3-carboxamide exhibits significant direct-acting mutagenicity, placing it within the active spectrum of this compound class [1].
| Evidence Dimension | Mutagenic Potency (Direct-acting) |
|---|---|
| Target Compound Data | Not explicitly quantified for the prototype alone; activity falls within the reported class range of 0.7 to 142 rev./nmol in TA100. |
| Comparator Or Baseline | Class Range: 23 substituted 5-nitro-3-thiophenecarboxanilides |
| Quantified Difference | The class exhibits a wide potency range (0.7–142 rev./nmol), demonstrating the scaffold's capacity for strong mutagenic activity, for which the parent compound is the baseline prototype. |
| Conditions | Ames test using Salmonella typhimurium strain TA100, without metabolic activation. |
Why This Matters
This establishes the compound as the essential baseline prototype for any SAR study investigating mutagenicity within this series, making it indispensable for proper experimental controls.
- [1] Hrelia, P.; Fimognari, C.; Maffei, F.; Vigagni, F.; Mesirca, R.; Forti, G. C. Mechanism of genotoxicity and electron density distribution by NMR of 5-nitro-3-thiophenecarboxamides, a novel group of direct-acting mutagens in Salmonella typhimurium. Chem.-Biol. Interact. 1993, 86, 229–254. View Source
